

A Technical Guide to N-Nitrosodibenzylamined10 for Analytical Applications

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Compound of Interest		
Compound Name:	N-Nitrosodibenzylamine-d10	
Cat. No.:	B15293092	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **N-Nitrosodibenzylamine-d10**, a critical internal standard for the sensitive and accurate quantification of the potential mutagenic impurity, N-Nitrosodibenzylamine (NDBzA). Given the stringent regulatory focus on nitrosamine impurities in pharmaceutical products, precise analytical methods are paramount. This document details commercially available sources, technical specifications, and the experimental application of its deuterated analogue.

Introduction to N-Nitrosodibenzylamine-d10

N-Nitrosodibenzylamine-d10 (NDBzA-d10) is the deuterium-labeled form of N-Nitrosodibenzylamine.[1][2] It serves as an ideal internal standard for analytical methods, primarily in chromatography coupled with mass spectrometry (e.g., LC-MS/MS or GC-MS/MS). The use of a stable isotope-labeled internal standard is a robust technique in analytical chemistry known as isotope dilution mass spectrometry.[3][4] This method significantly enhances the accuracy and precision of quantification by correcting for variability during sample preparation and potential matrix effects during analysis.[3] NDBzA-d10 is chemically identical to the target analyte (NDBzA) but is distinguishable by its higher mass due to the ten deuterium atoms, making it an excellent tool for trace-level impurity analysis.[1][4]

Suppliers, Pricing, and Technical Specifications



N-Nitrosodibenzylamine-d10 is available from several specialized chemical suppliers. The pricing is subject to change and may vary based on the supplier, purity, and quantity. Researchers are advised to request quotes directly from the suppliers for the most current information.

Supplier	Product Code	CAS Number	Molecular Formula	Molecular Weight	Available Quantity	Price (GBP)
LGC Standards	TRC- N525452- 10MG	1794791- 25-5	C14D10H4N 2O	236.335	10 mg	Contact for Price
Scientific Laboratory Supplies (SLS)	TRC- N525452- 10MG	1794791- 25-5	-	-	10 mg	£1,758.00[5]
Pharmaffili ates	-	1794791- 25-5	C14H4D10N 2O	-	Contact for Quote	Contact for Price

Note: Pricing information is based on data available and is subject to change. The product code from LGC Standards and SLS refers to the same manufacturer (Toronto Research Chemicals - TRC).

Experimental Protocols: Quantification Using Isotope Dilution

The primary application of **N-Nitrosodibenzylamine-d10** is as an internal standard for the quantification of N-Nitrosodibenzylamine. The following is a generalized protocol based on established methods for nitrosamine analysis, such as those adapted from EPA methodologies and modern pharmaceutical quality control practices.[6][7][8]

Principle

The core principle is to add a precise, known amount of the internal standard (**N-Nitrosodibenzylamine-d10**) to the sample containing the analyte (N-Nitrosodibenzylamine) prior to extraction and analysis.[3] The ratio of the analyte's mass spectrometry signal to the



internal standard's signal is then used to calculate the analyte's concentration against a calibration curve. This ratio corrects for any loss of substance during sample workup or fluctuations in instrument response.[4]

General Experimental Methodology

- Preparation of Stock Solutions:
 - Prepare a primary stock solution of N-Nitrosodibenzylamine (the analyte) in a suitable solvent (e.g., Methanol or Dichloromethane) at a concentration of approximately 1 mg/mL.
 - Prepare a primary stock solution of N-Nitrosodibenzylamine-d10 (the internal standard)
 in the same solvent at a concentration of approximately 1 mg/mL.[8] These solutions
 should be stored in amber vials at a controlled temperature to prevent degradation.
- Preparation of Calibration Standards:
 - Create a series of calibration standards by making serial dilutions of the analyte stock solution into volumetric flasks.
 - To each calibration standard, add a constant, known amount of the internal standard (N-Nitrosodibenzylamine-d10) from its stock solution.[6][7]
 - The final concentrations should span the expected range of the analyte in the samples and should be sufficient to establish a linear response.
- Sample Preparation:
 - Accurately weigh or measure the sample (e.g., drug substance, drug product) to be analyzed.
 - Spike the sample with the same constant amount of the N-Nitrosodibenzylamine-d10 internal standard solution as was added to the calibration standards.
 - Perform a sample extraction procedure. This may involve dissolution in a suitable solvent, liquid-liquid extraction, or solid-phase extraction (SPE) to isolate the nitrosamines and remove interfering matrix components. The choice of method will depend on the sample matrix.

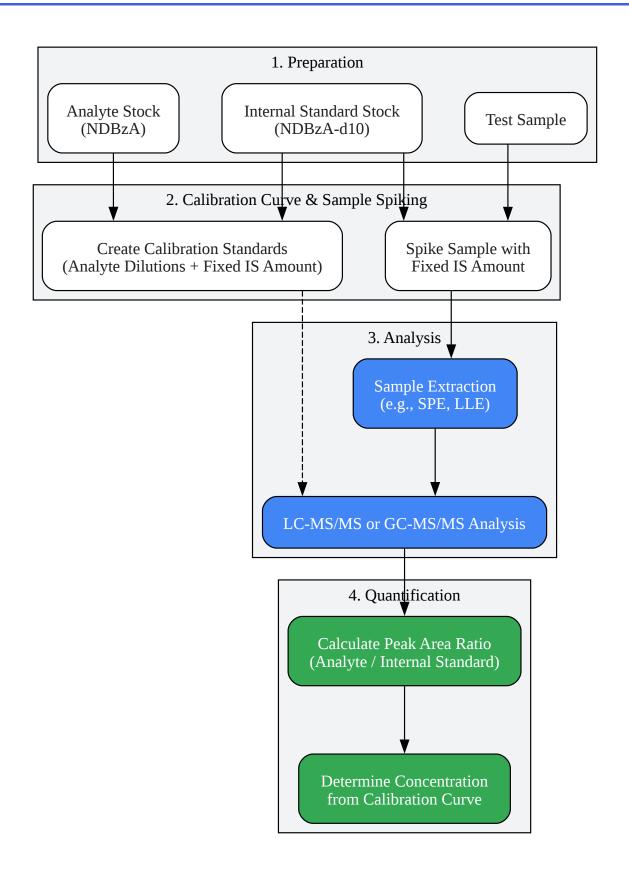


- LC-MS/MS or GC-MS/MS Analysis:
 - Inject the prepared calibration standards and sample extracts into the chromatography system.
 - The chromatographic conditions (column, mobile phase/carrier gas, flow rate, and temperature gradient) should be optimized to achieve baseline separation of N-Nitrosodibenzylamine from other components.
 - The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity. Specific precursor-to-product ion transitions for both N-Nitrosodibenzylamine and N-Nitrosodibenzylamine-d10 must be determined and optimized.
- Data Analysis and Quantification:
 - Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard.
 - Calculate the same peak area ratio for the unknown samples.
 - Determine the concentration of N-Nitrosodibenzylamine in the samples by interpolating their peak area ratios from the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for using a deuterated internal standard in a quantitative analytical method.





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